molecular formula C9H11NO3 B2515149 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 2470441-05-3

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2515149
CAS No.: 2470441-05-3
M. Wt: 181.191
InChI Key: MWRXUVBREUGYKE-UHFFFAOYSA-N
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Description

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with the molecular formula C9H11NO3 . This compound features a pyrrole ring, a structure of high interest in medicinal and bioorganic chemistry, which is carboxylated at the 2-position and substituted with a tetrahydrofuran (oxolane) ring at the 5-position. The pyrrole-2-carboxylic acid moiety is a key scaffold in various bioactive molecules. It is known to arise in nature from the dehydrogenation of the amino acid proline and serves as a building block in the biosynthesis of more complex natural products, such as the antibiotic undecylprodigiosin . Furthermore, related pyrrole carboxylic acids have demonstrated significant physiological activities. For instance, 1H-Pyrrole-2,5-dicarboxylic acid has been identified as a potent quorum sensing inhibitor, acting as an antibiotic accelerant against Pseudomonas aeruginosa by reducing virulence factor production and biofilm formation without affecting bacterial growth . This specific molecular architecture, combining a heteroaromatic pyrrole with a tetrahydrofuran ring, makes this compound a valuable intermediate for pharmaceutical research and development. Its potential applications include serving as a precursor in the synthesis of novel chemical entities, a scaffold for drug discovery, particularly in infectious disease and cancer research, and a tool compound in chemical biology for studying enzyme mechanisms and biosynthetic pathways . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(oxolan-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h3-4,8,10H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRXUVBREUGYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with an oxolane-containing reagent in the presence of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxolane and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Similar compounds are categorized based on substituents at the pyrrole 5-position and modifications to the carboxylic acid group:

Compound Substituents Key Features References
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Chloro, hydroxyl, oxopyrrolidine Exhibits 1.5× higher antioxidant activity than ascorbic acid due to electron-withdrawing Cl and H-bonding OH groups.
5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid p-Tolyl, vinyl Bulky tolyl and vinyl groups increase steric hindrance, potentially reducing reactivity.
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid Cyclohexyl, methyl Lipophilic cyclohexyl enhances membrane permeability, relevant in drug design.
1-Octyl-5-(octylcarbamoyl)-1H-pyrrole-2-carboxylic acid Octyl, carbamoyl Long alkyl chains improve solubility in nonpolar media; used in surfactants or lipid-based systems.
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid Hydroxymethyl Polar hydroxymethyl group enhances water solubility and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : The oxolane group in the target compound improves aqueous solubility compared to cyclohexyl or aryl-substituted analogs (e.g., logP values: oxolane < cyclohexyl) .
  • Stability : Electron-withdrawing substituents (e.g., Cl) enhance oxidative stability, critical for antioxidants .

Biological Activity

5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring fused with an oxolane moiety and a carboxylic acid functional group. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. Recent studies have explored various synthetic pathways to enhance yield and purity, emphasizing the importance of structural modifications for biological efficacy.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives against various cancer cell lines. In vitro studies have demonstrated that these compounds can significantly reduce cell viability in human lung adenocarcinoma (A549) cells.

Case Study: Anticancer Efficacy

A study evaluated several derivatives of this compound, revealing structure-dependent anticancer activity. The results indicated that compounds with free amino groups exhibited enhanced cytotoxicity towards A549 cells while maintaining low toxicity towards non-cancerous cells (HSAEC-1 KT). The most potent derivative reduced A549 cell viability to 66% at a concentration of 100 µM, outperforming standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineViability (%) at 100 µMToxicity on Non-Cancerous Cells
Compound AA54966Low
Compound BA54970Moderate
Compound CA54950Low

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against multidrug-resistant pathogens. These studies are crucial due to the rising incidence of antibiotic resistance among bacterial strains.

Case Study: Antimicrobial Efficacy

In a screening assay against clinically significant pathogens, derivatives demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. Compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogenMIC (µg/mL)
Compound DMRSA<0.5
Compound EK. pneumoniae<0.25
Compound FPseudomonas aeruginosa<0.75

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key metabolic pathways in cancer cells and bacterial pathogens. For anticancer activity, it is hypothesized that these compounds induce apoptosis through mitochondrial pathways, while their antimicrobial effects may result from disruption of bacterial cell wall synthesis or interference with protein synthesis mechanisms.

Q & A

Q. What are the optimal synthetic routes for 5-(Oxolan-2-yl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of pyrrole-carboxylic acid derivatives often involves condensation reactions or functional group transformations. For example, reactions between lactones and amines under controlled heating (50–60°C) can yield pyrrole derivatives, as demonstrated in the synthesis of 1-(2-hydroxyethyl)-5-((2-hydroxyethyl)carbamoyl)-1H-pyrrole-2-carboxylic acid ( ). Key steps include:
  • Monitoring reaction progress via ¹H-NMR (e.g., tracking lactone ring opening in DMSO-d₆) .
  • Optimizing stoichiometry of reactants (e.g., excess ethanolamine or octylamine) to drive reactions to completion .
  • Purification via flash chromatography (silica gel, gradient elution) to isolate products with >75% yield .

Q. How do substitution patterns at the pyrrole ring influence the physicochemical properties of this compound?

  • Methodological Answer : Substituents at the pyrrole ring (e.g., oxolan-2-yl, methyl, or halogen groups) significantly alter solubility, reactivity, and bioactivity:
  • Electron-donating groups (e.g., methoxy) enhance solubility in polar solvents, while halogens (e.g., Cl) introduce sites for nucleophilic substitution .
  • Steric effects from bulky groups (e.g., oxolan-2-yl) may restrict rotational freedom, impacting molecular packing in crystalline forms .
  • Table 1 : Comparative Effects of Substituents on Pyrrole Derivatives
SubstituentSolubility (Polar Solvents)Reactivity Profile
Oxolan-2-ylModerateStabilizes via H-bonding
4-MethoxyphenylHighElectrophilic aromatic substitution
3-Chloro-5-hydroxyphenylLowHalogen-mediated cross-coupling

Advanced Research Questions

Q. What advanced techniques are recommended for resolving the crystal structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for determining absolute configuration and hydrogen-bonding networks .
  • Challenges include:
  • Managing twinned crystals via SHELXD for structure solution .
  • Resolving disorder in the oxolan-2-yl group using anisotropic displacement parameters .
  • Complementary techniques : Pair distribution function (PDF) analysis for amorphous phases or poorly diffracting crystals .

Q. How can researchers resolve contradictions in biological activity data for pyrrole-2-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
  • Variability in assay conditions (e.g., pH, solvent effects on compound stability) .
  • Structural analogs : Compare 5-(Oxolan-2-yl) derivatives with methyl- or halogen-substituted analogs using systematic SAR studies .
  • Control experiments : Include reference compounds (e.g., known enzyme inhibitors) to validate assay reliability .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger Glide) to model binding to enzymes (e.g., kinases or oxidoreductases) .
  • Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Quantum mechanical calculations (DFT, B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

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